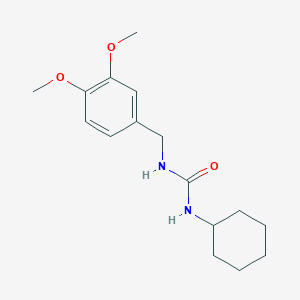

N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea is a compound that belongs to the urea derivatives. Ureas are significant in various fields of chemistry and biology due to their wide range of applications and functionalities. They play essential roles in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea and similar compounds often involves the reaction of an isocyanate with an amine. In related research, urea derivatives are synthesized using different methods, including the reaction of cyclohexyl isocyanide with benzoyl-formic acid and semicarbazones under specific conditions to form cyclic ureas (Sañudo et al., 2006). This method and others can be adapted for the synthesis of N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of urea derivatives can be determined using various spectroscopic techniques, including NMR and X-ray crystallography. The structure typically involves a planar urea core with substituents attached to the nitrogen atoms. The molecular structure is crucial for understanding the compound's reactivity and physical properties. For example, studies on the molecular structure and vibrational spectra of related compounds provide insights into their electronic properties and intermolecular interactions (Al-Abdullah et al., 2014).

Orientations Futures

The compound and its derived metal complexes have shown significant potential in the field of medical research, particularly in the study of cytotoxicity and growth inhibition of tumor cells . This suggests that “N-cyclohexyl-N’-(3,4-dimethoxybenzyl)urea” and its derivatives could be further explored for their potential applications in cancer research and treatment .

Mécanisme D'action

Target of Action

A structurally similar compound, n-cyclohexyl-n’-(4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 in humans .

Mode of Action

The compound contains a 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group is known to facilitate the formation of self-assembled monolayers (sams) of aromatic thiolates .

Result of Action

A structurally similar compound, n-cyclohexyl-n’-(4-iodophenyl)urea, has been used in experimental studies .

Action Environment

The action of N-cyclohexyl-N’-(3,4-dimethoxybenzyl)urea can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Propriétés

IUPAC Name |

1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLQUCWRRQDHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)

![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)

![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)

![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)